3-Amino-5-methoxy-1,2,4-thiadiazole
Overview
Description
3-Amino-5-methoxy-1,2,4-thiadiazole is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . The molecular formula of this compound is C3H5N3S2 .
Synthesis Analysis
A novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles has been developed by the reaction of isothiocyanates with amidines . This protocol, which is free of metal, catalyst, and iodine, involves O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 5-amino-3-methyl-1,2,4-thiadiazole has been confirmed by X-ray diffraction, which shows layers consisting of an elaborate two-dimensional hydrogen-bonded network of molecules .Chemical Reactions Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves reactions of hydrazonoyl halides with potassium thiocyanate . The targeted 1,3,4-thiadiazole derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They were tested against E. coli, B. mycoides, and C. albicans . The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Four compounds outperformed the others in terms of antimicrobial activity .
Antifungal Agents
Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and showed good antifungal activities . Especially, one compound showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) . The target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Pesticides
The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .
Enzyme Inhibitors
5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors .
Azo Dyes
5-amino-3-methyl-1,2,4-thiadiazole has been used in the synthesis of azo dyes .
properties
IUPAC Name |
5-methoxy-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZXUIKYWYOLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373383 | |
Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,4-thiadiazol-3-amine | |
CAS RN |
363179-65-1 | |
Record name | 5-Methoxy-1,2,4-thiadiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363179-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 363179-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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